molecular formula C11H6ClN3OS B15097796 (5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15097796
M. Wt: 263.70 g/mol
InChI Key: YHCDUMYPZTZUJJ-WEVVVXLNSA-N
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Description

(5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole and triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with a thiazole-triazole precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. It is also studied for its potential catalytic properties.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combined thiazole and triazole ring system, which imparts specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H6ClN3OS

Molecular Weight

263.70 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C11H6ClN3OS/c12-8-3-1-7(2-4-8)5-9-10(16)15-11(17-9)13-6-14-15/h1-6H/b9-5+

InChI Key

YHCDUMYPZTZUJJ-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N3C(=NC=N3)S2)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N3C(=NC=N3)S2)Cl

Origin of Product

United States

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